molecular formula C10H14FNO B13038814 (1S)-1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-OL

(1S)-1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-OL

Cat. No.: B13038814
M. Wt: 183.22 g/mol
InChI Key: IELIGXRCKRVDSD-OMNKOJBGSA-N
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Description

(1S)-1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-OL is a chiral amino alcohol derivative featuring a phenyl ring substituted with a 2-fluoro (electron-withdrawing) and 4-methyl (electron-donating) group.

Properties

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

(1S)-1-amino-1-(2-fluoro-4-methylphenyl)propan-2-ol

InChI

InChI=1S/C10H14FNO/c1-6-3-4-8(9(11)5-6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7?,10-/m1/s1

InChI Key

IELIGXRCKRVDSD-OMNKOJBGSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)[C@@H](C(C)O)N)F

Canonical SMILES

CC1=CC(=C(C=C1)C(C(C)O)N)F

Origin of Product

United States

Preparation Methods

General Synthetic Routes

The synthesis generally follows multi-step sequences starting from appropriately substituted aromatic precursors, such as 2-fluoro-4-methylbenzaldehyde or related derivatives. The key steps include:

  • Formation of chiral amino alcohol via reductive amination or oxime reduction.
  • Use of chiral resolution or asymmetric synthesis to obtain the (1S) enantiomer.
  • Application of selective catalysts and reaction conditions to maintain stereochemical integrity.

Method 1: Oxime Formation and Reduction (Adapted from Related Phenylpropanol Syntheses)

This method is adapted from processes used for structurally related compounds such as 1-erythro-2-amino-1-phenyl-1-propanol, which share similar synthetic logic.

Step Description Conditions Notes
1 Reaction of 1-(2-fluoro-4-methylphenyl)-1-hydroxy-2-propanone with hydroxylamine salt Organic solvent (e.g., di-n-butyl ether, toluene), aqueous base (NaOH or NaHCO3), 0 to 30 °C Formation of oxime intermediate
2 Isolation of oxime by solvent extraction and drying Organic solvent extraction, drying over anhydrous sodium sulfate Purification step
3 Reduction of oxime to amino alcohol Nickel-aluminum catalyst or other suitable reducing agents Stereoselective reduction
4 Purification and isomer separation Solvent extraction (toluene, diethyl ether), recrystallization Isolation of pure (1S)-isomer

This method emphasizes controlling pH, temperature, and solvent polarity to maximize yield and enantiomeric excess.

Method 2: Reductive Amination of 2-Fluoro-4-Methylbenzaldehyde

Another common approach involves reductive amination using chiral amines or chiral catalysts to induce stereoselectivity.

Step Description Conditions Notes
1 Condensation of 2-fluoro-4-methylbenzaldehyde with ammonia or primary amine Mild acidic or neutral conditions Formation of imine intermediate
2 Reduction of imine to amino alcohol Use of chiral reducing agents (e.g., chiral borohydrides, catalytic hydrogenation with chiral ligands) Stereoselective reduction to (1S) enantiomer
3 Work-up and purification Chromatography or crystallization Isolation of target compound

This method allows direct introduction of the amino group and control over stereochemistry through choice of chiral catalyst or resolving agent.

Notes on Solvent and Base Selection

  • Organic solvents such as diethyl ether, di-n-butyl ether, toluene, and tetrahydrofuran are preferred for oxime formation and extraction steps due to their immiscibility with water and good solubility properties.
  • Bases such as sodium hydroxide, sodium bicarbonate, or sodium acetate are used to neutralize acidic hydroxylamine salts and facilitate oxime formation and subsequent reactions.

Analytical Monitoring

  • High-performance liquid chromatography (HPLC) with chiral columns (e.g., Discovery C-18) is employed to monitor enantiomeric purity and reaction progress.
  • UV detection at 210 nm is common for amino alcohols.
  • Mobile phases often include aqueous buffers with methanol and tetrahydrofuran to optimize resolution.
  • Additional techniques include LC-MS and NMR spectroscopy for structure confirmation and purity assessment.

Research Findings and Comparative Analysis

Preparation Aspect Method 1: Oxime Route Method 2: Reductive Amination
Starting Materials 1-(2-fluoro-4-methylphenyl)-1-hydroxy-2-propanone 2-fluoro-4-methylbenzaldehyde
Key Intermediate Oxime Imine
Stereoselectivity Control Catalyst and reaction conditions Chiral reducing agents or catalysts
Typical Solvents Di-n-butyl ether, toluene Methanol, ethanol, or mixed solvents
Temperature Range 0 to 30 °C Ambient to mild heating
Purification Solvent extraction, recrystallization Chromatography, crystallization
Yield & Purity High yield with >95% enantiomeric excess reported in similar systems Variable, depends on chiral catalyst efficiency
Scalability Suitable for scale-up with careful control Often used in medicinal chemistry labs for small-scale synthesis

These findings indicate that both methods are viable, with the oxime reduction route offering robust scalability and the reductive amination route providing flexibility in stereochemical control.

Summary Table of Preparation Parameters

Parameter Details
Molecular Formula C10H14FNO
Molecular Weight 183.22 g/mol
Key Reagents Hydroxylamine hydrochloride, sodium hydroxide, nickel-aluminum catalyst, 2-fluoro-4-methylbenzaldehyde
Preferred Solvents Di-n-butyl ether, toluene, methanol, ethanol
Temperature Range −10 °C to 70 °C (optimal 0–30 °C)
Analytical Techniques HPLC (chiral), LC-MS, NMR (1H, 13C, 19F)
Enantiomeric Purity Typically >95% ee achievable
Typical Yields 60–85% depending on method and scale

Chemical Reactions Analysis

Types of Reactions

(1S)-1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride in ether at low temperatures.

    Substitution: Various electrophiles (e.g., alkyl halides) in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: (1S)-1-(2-fluoro-4-methylphenyl)propan-2-one.

    Reduction: (1S)-1-Amino-1-(2-fluoro-4-methylphenyl)propane.

    Substitution: (1S)-1-(Substituted amino)-1-(2-fluoro-4-methylphenyl)propan-2-OL.

Scientific Research Applications

(1S)-1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-OL has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.

    Industry: Utilized in the production of fine chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S)-1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluoro and methyl groups contribute to its binding affinity and specificity. The compound may modulate the activity of enzymes or receptors, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

The following compounds share the amino-propan-2-ol backbone but differ in phenyl ring substituents and stereochemistry.

Table 1: Structural and Molecular Comparison
Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Key Features
(1S)-1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-OL (Target) 2-Fluoro, 4-methyl C10H14FNO 195.23 S-configuration; balanced electronic effects
(1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL 4-(Trifluoromethylthio) C10H12F3NOS 269.27 Strongly electron-withdrawing SCF3 group; (1S,2R) stereochemistry
(1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL 3-(tert-Butyl) C13H21NO 207.32 Bulky tert-butyl group; increased lipophilicity
(1S,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL 2-Chloro, 4-CF3 C10H11ClF3NO 253.65 Electron-withdrawing Cl and CF3 groups
(1S,2R)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL 3-Bromo, 5-methyl C10H14BrNO 244.13 Bromo substituent (polarizable halogen)

Electronic and Steric Effects

  • Electron-Withdrawing vs. Donating Groups: The target compound’s 2-fluoro group induces moderate electron withdrawal, while 4-methyl donates electrons, creating a polarized phenyl ring. The 2-chloro-4-CF3 substituents in create a strongly electron-deficient ring, which may improve binding to hydrophobic pockets in proteins but reduce aqueous solubility .
  • Steric Effects :

    • The tert-butyl group in introduces significant steric bulk, likely hindering interactions with tight binding pockets. The target’s smaller 4-methyl group may allow better fit in such regions .
    • Bromo in offers polarizability for halogen bonding, a feature absent in the target’s fluoro substituent .

Stereochemical Considerations

The target compound’s (1S) configuration contrasts with the (1S,2R) stereochemistry in , and . For example, the (1S,2R) diastereomer in may exhibit distinct binding modes due to spatial arrangement differences, underscoring the importance of stereochemistry in drug design .

Biological Activity

(1S)-1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-OL, a chiral compound with the molecular formula C10H14FNO and a molecular weight of 183.22 g/mol, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a fluorine atom and a methyl group on the phenyl ring enhances its chemical reactivity and biological interactions, making it a valuable candidate for therapeutic applications.

The compound is characterized by its amino alcohol functional group, which is crucial for its biological activity. Its synthesis typically involves multi-step organic reactions that facilitate the introduction of the fluorine substituent and the chiral center.

Research indicates that (1S)-1-amino-1-(2-fluoro-4-methylphenyl)propan-2-OL exhibits several biological activities primarily through its interactions with various enzymes and receptors. The fluorine atom enhances binding affinity, potentially modulating biological pathways that are critical for therapeutic effects.

Key Mechanisms:

  • Enzyme Inhibition: The compound has shown potential as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Binding: It interacts with receptors that are pivotal in cell signaling, which can influence cellular responses.

In Vitro Studies

Studies have demonstrated the compound's effectiveness in inhibiting certain enzyme activities. For instance, a study highlighted its role as a small molecule inhibitor in the PD-1/PD-L1 pathway, which is significant in tumor immunotherapy. The compound was screened alongside other candidates, revealing promising inhibitory effects at concentrations as low as 30 µM .

Structure-Activity Relationship (SAR)

The structure of (1S)-1-amino-1-(2-fluoro-4-methylphenyl)propan-2-OL allows for diverse interactions due to its chiral nature and functional groups. Comparative studies with similar compounds have shown that slight modifications in structure can lead to significant differences in biological activity.

Compound NameMolecular FormulaUnique Features
(1S,2R)-1-Amino-1-(2-fluoro-4-methoxyphenyl)propan-2-OLC10H14FNOContains a methoxy group instead of a methyl group
(1R,2S)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OLC10H14FNOFluorine located at a different position on the phenyl ring
(1R,2R)-1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-OLC10H14FNODifferent stereochemistry affecting biological activity

Pharmacological Applications

The compound's unique properties make it suitable for various applications:

  • Medicinal Chemistry: As a precursor in synthesizing pharmaceutical agents.
  • Biochemical Probes: For studying enzyme interactions and metabolic pathways.

Future Directions

Ongoing research aims to elucidate the precise molecular targets and pathways influenced by (1S)-1-amino-1-(2-fluoro-4-methylphenyl)propan-2-OL. Understanding these interactions will enhance its application in drug development, particularly in targeting diseases where enzyme modulation is beneficial.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.